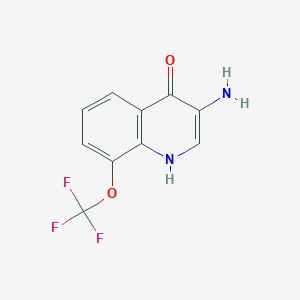

3-Amino-8-(trifluoromethoxy)quinolin-4-ol

Description

Properties

IUPAC Name |

3-amino-8-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-5-8(7)15-4-6(14)9(5)16/h1-4H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPKRUTNHDXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Amino 8 Trifluoromethoxy Quinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Amino-8-(trifluoromethoxy)quinolin-4-ol, this analysis would reveal the chemical shifts and coupling constants of the protons on the quinoline (B57606) ring system and the amino group, offering critical insights into the electronic structure and substitution pattern. However, no specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could be located.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms in a molecule and their electronic environments. An analysis of this compound would show distinct signals for each carbon atom in the quinoline core, the trifluoromethoxy group, and the carbons bearing the amino and hydroxyl groups. This data is fundamental for confirming the carbon skeleton of the molecule. Unfortunately, no experimental ¹³C NMR spectral data for this specific compound has been reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the protons around the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

The absence of any published 2D NMR data for this compound prevents a detailed and confirmed assignment of its proton and carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Modes and Band Assignments

An IR and Raman analysis of this compound would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of its various bonds, such as O-H and N-H stretching, C=C and C=N stretching of the quinoline ring, and C-O and C-F stretching of the trifluoromethoxy group. The fingerprint region of the spectra would provide a unique pattern for the identification of the compound. Without experimental spectra, a table of characteristic vibrational modes and their assignments cannot be compiled.

Spectroscopic Signatures of Trifluoromethoxy and Amino Functionalities

The trifluoromethoxy (-OCF₃) group has strong, characteristic IR absorption bands typically in the 1200-1000 cm⁻¹ region due to the C-F stretching vibrations. The amino (-NH₂) group would exhibit characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600 cm⁻¹. These specific spectroscopic signatures are vital for confirming the presence and electronic environment of these functional groups. However, no specific IR or Raman data is available to confirm these for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

No published studies detailing the electronic absorption (UV-Vis) and photoluminescence properties of this compound were found. Therefore, data regarding its absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yield are not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its molecular weight and elemental composition, could not be retrieved from the searched literature.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no publicly available X-ray crystallography studies for this compound. As a result, information on its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions in the solid state remains undetermined.

Computational and Theoretical Chemistry Investigations of 3 Amino 8 Trifluoromethoxy Quinolin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. For 3-Amino-8-(trifluoromethoxy)quinolin-4-ol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a comprehensive understanding of its intrinsic properties. ijcce.ac.ir

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different stable isomers, such as rotamers arising from the rotation of the amino (-NH2) and trifluoromethoxy (-OCF3) groups. The quinolin-4-ol core exists in a tautomeric equilibrium with its quinolin-4-one form, and DFT calculations can predict the relative stability of these tautomers. nih.gov The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline (B57606) Core Structure Note: These are representative values for a quinoline ring system and not specific calculated values for this compound.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.37 | N1-C2-C3 | 122.5 |

| C3-C4 | 1.45 | C2-C3-C4 | 119.0 |

| C4-C4a | 1.41 | C3-C4-C4a | 119.5 |

| C4a-C8a | 1.42 | C4-C4a-C8a | 118.0 |

| N1-C8a | 1.38 | C4a-C8a-N1 | 121.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

High HOMO Energy : Indicates a strong tendency to donate electrons.

Low LUMO Energy : Indicates a high affinity for accepting electrons.

Small HOMO-LUMO Gap : Suggests high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich amino group and the quinolinol ring, while the LUMO may be distributed over the quinoline core, influenced by the electron-withdrawing trifluoromethoxy group.

Table 2: Representative FMO Data for a Substituted Quinoline Derivative Note: This table illustrates the type of data obtained from FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.3 | LUMO - HOMO; indicates chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group, the nitrogen of the quinoline ring, and the amino group, identifying these as sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, as well as potentially on the carbon attached to the highly electronegative trifluoromethoxy group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.edu Key information derived from NBO analysis includes:

Hybridization : Describes the mixing of atomic orbitals to form hybrid orbitals for bonding.

Natural Atomic Charges : Calculates the charge distribution on each atom.

Intramolecular Interactions : Quantifies the stabilization energy (E(2)) associated with delocalization effects, such as hyperconjugation. A higher E(2) value indicates a stronger interaction between donor and acceptor orbitals. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net

This analysis allows for the unambiguous assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include:

O-H stretching of the hydroxyl group.

N-H stretching of the amino group.

C-O and C-F stretching of the trifluoromethoxy group.

C=C and C=N stretching modes of the quinoline ring.

This theoretical-spectroscopic correlation is essential for confirming the molecular structure and understanding its bonding characteristics. ijcce.ac.ir

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a solvent box (e.g., water) to mimic physiological or experimental conditions. nih.gov The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This approach can be used to investigate:

Conformational Flexibility : How the molecule changes its shape over time.

Solvent Interactions : The formation and breaking of hydrogen bonds with surrounding solvent molecules.

Stability : Assessing the stability of the molecule's conformation in a dynamic environment.

MD simulations provide critical insights into the macroscopic properties of the system that arise from the microscopic interactions and motions of its constituent parts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For quinoline derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer, antimalarial, and antibacterial activities. tandfonline.comnih.govbiointerfaceresearch.com

While specific QSAR models for this compound analogues are not extensively documented in publicly available literature, general principles derived from studies on similar quinoline and quinolinone scaffolds can be applied. mdpi.com These studies consistently highlight the importance of steric, electronic, and hydrophobic properties in determining the biological activity of these compounds. nih.gov

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning a set of structurally related molecules and calculating their steric and electrostatic fields. tandfonline.comnih.gov The resulting data is then subjected to partial least squares (PLS) analysis to generate a predictive model. ijcce.ac.ir For instance, a hypothetical QSAR model for a series of quinolin-4-ol analogues might reveal that:

Steric hindrance at certain positions of the quinoline ring could be detrimental to activity, suggesting a need for smaller substituents.

Electron-withdrawing groups , such as the trifluoromethoxy group at the 8-position, could enhance activity by modulating the electronic distribution of the molecule and its ability to interact with a biological target. mdpi.com

Hydrophobic substituents in specific regions might favor binding to a hydrophobic pocket within a receptor. mdpi.com

The predictive power of such models is typically evaluated by a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (q²). nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. ijcce.ac.ir

Table 1: Key Molecular Descriptors in QSAR Models of Quinoline Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Electrostatic Field | Governs interactions with polar residues in a target protein. |

| Dipole Moment | Influences solubility and membrane permeability. | |

| Steric | Steric Field (CoMFA) | Defines the required shape for optimal binding to a receptor. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |

| Hydrophobic | Hydrophobic Field (CoMSIA) | Determines the strength of hydrophobic interactions with the target. |

| LogP | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This technique is widely used to understand the interaction between a small molecule ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme. mdpi.comnih.gov Such studies can elucidate the binding mode and affinity of the ligand, providing insights into its potential mechanism of action. doi.org

Quinoline derivatives have been the subject of numerous docking studies against a variety of biological targets, including protein kinases, enzymes involved in parasitic diseases, and bacterial enzymes. frontiersin.org For this compound, several key structural features would likely play a significant role in its binding to a protein target:

The amino group at the 3-position and the hydroxyl group at the 4-position can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of a protein.

The quinoline ring system itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The trifluoromethoxy group at the 8-position , being a strong electron-withdrawing and lipophilic group, can influence the binding affinity through electrostatic and hydrophobic interactions.

For example, in a hypothetical docking study with a protein kinase, the amino and hydroxyl groups might form hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. The trifluoromethoxy group could be oriented towards a hydrophobic pocket, further stabilizing the complex. The binding affinity is typically estimated by a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the strength of the interaction. nih.gov

Table 2: Potential Molecular Interactions of this compound in a Protein Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| 3-Amino Group | Aspartate, Glutamate (B1630785), Serine | Hydrogen Bonding |

| 4-Hydroxyl Group | Aspartate, Glutamate, Histidine | Hydrogen Bonding |

| Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| 8-Trifluoromethoxy Group | Leucine, Isoleucine, Valine | Hydrophobic, van der Waals |

Structure Activity Relationship Sar Profiling of 3 Amino 8 Trifluoromethoxy Quinolin 4 Ol Analogues

Influence of the Trifluoromethoxy Group on Biological Activity and Lipophilicity

The trifluoromethoxy (-OCF₃) group at the C-8 position is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. The -OCF₃ group is a powerful modulator in drug design for several reasons:

Enhanced Lipophilicity : Fluorinated groups are known to significantly increase the lipophilicity of a molecule. mdpi.comresearchgate.net The trifluoromethoxy group, in particular, is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com This increased lipophilicity can enhance the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving its bioavailability and access to intracellular targets. researchgate.net

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. researchgate.net This stability can lead to an improved pharmacokinetic profile, including a longer half-life.

Electronic Effects : As a strong electron-withdrawing group, the -OCF₃ substituent can significantly alter the electron distribution within the quinoline (B57606) ring system. This can influence the pKa of the ionizable groups (the C-3 amino and C-4 hydroxyl groups) and modulate the molecule's ability to participate in crucial binding interactions like hydrogen bonding and electrostatic interactions with biological targets. researchgate.net

The strategic placement at C-8 ensures these effects are exerted without sterically hindering potential binding interactions involving the key functional groups at positions 3 and 4. The fine-tuning of lipophilicity (logP) is a delicate balance; while increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. nih.gov

| Parameter | Influence of Trifluoromethoxy (-OCF₃) Group | Reference |

|---|---|---|

| Lipophilicity (logP) | Significantly increases, enhancing membrane permeability. | mdpi.comresearchgate.net |

| Metabolic Stability | Increases due to the strong C-F bonds, resisting enzymatic degradation. | researchgate.net |

| Electronic Nature | Strongly electron-withdrawing, modulating pKa and binding interactions. | researchgate.net |

| Binding Interactions | Can improve binding affinity through favorable electrostatic interactions. | researchgate.net |

Significance of the Amino Group at the C-3 Position in SAR

The placement of an amino (-NH₂) group at the C-3 position of a quinolin-4-ol scaffold is less common than the well-studied 4-aminoquinoline (B48711) class of compounds (like chloroquine). nih.gov However, its presence is vital for the molecule's activity profile, likely serving as a key point for target interaction.

The 3-amino group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in a target protein's binding site. Its basicity, which is modulated by the electronic effects of other substituents on the ring, will determine its protonation state at physiological pH. A protonated amino group can form strong ionic bonds, which are often critical for anchoring a ligand within its binding pocket.

In contrast to 4-aminoquinolines where the C-4 amino group is often essential for antimalarial activity, the role of a C-3 amino group in a quinolin-4-ol system is distinct. The interplay between the adjacent C-4 hydroxyl group and the C-3 amino group can lead to the formation of an intramolecular hydrogen bond, which may influence the molecule's conformation and its binding properties. Modification or replacement of this amino group would be expected to have a profound impact on biological activity, confirming its importance as a primary pharmacophore.

Role of the Hydroxyl Group at the C-4 Position in Activity Modulation

The hydroxyl (-OH) group at the C-4 position establishes the compound as a quinolin-4-ol, which exists in tautomeric equilibrium with its corresponding quinolin-4-one form. This tautomerism is a critical feature influencing the molecule's chemical reactivity and biological interactions.

Key roles of the C-4 hydroxyl group include:

Metal Chelation : The arrangement of the C-4 hydroxyl group and the nitrogen atom at position 1 (N-1) can create a bidentate chelation site for metal ions. This property is characteristic of many biologically active quinoline derivatives, such as 8-hydroxyquinolines, and can be central to their mechanism of action, which may involve inhibiting metalloenzymes or disrupting cellular metal ion homeostasis. nih.gov

Hydrogen Bonding : The -OH group is a strong hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets.

Tautomerism : The quinolin-4-ol ⇌ quinolin-4-one equilibrium affects the molecule's aromaticity and electronic properties. The predominant tautomeric form can influence binding affinity and specificity for a given target. For many quinolone antibiotics, the 4-oxo functionality is essential for their antibacterial activity.

Derivatization of the 4-hydroxyl group, for instance, through etherification or esterification, would block its ability to chelate metals and act as a hydrogen bond donor, typically leading to a significant loss or alteration of biological activity. nih.gov

Substituent Effects at Other Positions (e.g., C-5, C-6, C-7, N-1) on Activity and Selectivity

While the core activity is largely dictated by the groups at C-3, C-4, and C-8, substituents at other positions on the quinoline ring can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

Positions C-5, C-6, and C-7 : Modifications on the benzo portion of the quinoline ring can modulate electronic properties and lipophilicity. For instance, in related quinoline scaffolds, introducing a halogen (e.g., chlorine) at the C-7 position is a common strategy to enhance activity, particularly in antimalarial 4-aminoquinolines. Structure-activity relationship studies on 8-hydroxyquinoline (B1678124) derivatives have shown that halogenation at positions like C-6 can increase lipophilicity and impact anticancer activity. nih.gov Electron-donating or electron-withdrawing groups at these positions can subtly alter the reactivity of the entire ring system and influence how the primary pharmacophoric groups interact with their target.

| Position | Potential Substituent Effect | Example from Related Scaffolds |

|---|---|---|

| C-5 | Modulation of steric and electronic properties; can influence selectivity. | Halogen or alkoxymethyl substitutions studied in 8-hydroxyquinolines. nih.gov |

| C-6 | Can enhance lipophilicity and activity, especially with halogen substituents. | 6-chloro analogues of pyrano[3,2-h]quinolones showed high anticancer activity. nih.gov |

| C-7 | Often critical for activity in related quinolines; halogens can increase potency. | 7-chloro substitution is key for chloroquine's antimalarial activity. |

| N-1 | Alkylation can enhance potency and alter target specificity. | N-1 cyclopropyl (B3062369) group is crucial for many fluoroquinolone antibiotics. |

Stereochemical Considerations and Enantiomeric Activity Differences in Quinolone Derivatives

The parent compound, 3-amino-8-(trifluoromethoxy)quinolin-4-ol, is achiral. However, the introduction of a chiral center through substitution on the quinoline core or on a side chain would result in enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. acs.org

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects.

For analogues of this compound, introducing a substituent with a stereocenter would necessitate an investigation into the activity of the individual enantiomers. For example, if an alkyl or aminoalkyl side chain were added at a position like C-2 or C-3 (by modifying the amino group), any chiral center in that chain could lead to significant differences in biological activity between the (R) and (S) enantiomers. Enantioselective synthesis would then become a critical aspect of developing a potent and safe therapeutic agent. nih.gov

Rational Design and Optimization Strategies for Quinolone Pharmacophores

Ligand-Based and Structure-Based Drug Design Approaches for Quinoline (B57606) Scaffolds

The discovery of novel quinoline-based therapeutic agents is often accelerated by two complementary drug design methodologies: ligand-based and structure-based approaches.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach leverages the knowledge of molecules known to interact with the target. A key technique in LBDD is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For quinoline scaffolds, pharmacophore models have been developed for various targets, including bacterial DNA gyrase. nih.gov For instance, a model for quinolone-class antibiotics might identify the hydrogen bond acceptor capability of the keto group at position 4 and the carboxylic acid at position 3, alongside a hydrophobic region corresponding to the fused ring system, as critical for activity. nih.govresearchgate.net

Structure-based drug design (SBDD) relies on the known 3D structure of the target protein or enzyme, typically obtained through X-ray crystallography or NMR spectroscopy. This method allows for the rational design of ligands that can fit precisely into the target's binding site. Molecular docking is a primary tool in SBDD, used to predict the binding conformation and affinity of a ligand to its target. nih.gov For quinoline derivatives, docking studies have been instrumental in elucidating interactions with enzymes like topoisomerases and various kinases. nih.govresearchgate.net These studies can reveal how specific substitutions, such as the 8-(trifluoromethoxy) group, might occupy a particular hydrophobic pocket within the active site, thereby enhancing potency or selectivity.

| Design Approach | Principle | Application to Quinoline Scaffolds | Key Techniques |

| Ligand-Based | Uses knowledge of active ligands to build a model of required features. | Development of pharmacophore models for quinolone antibiotics targeting DNA gyrase. nih.gov | Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR) |

| Structure-Based | Uses the 3D structure of the biological target to design complementary ligands. | Docking of quinoline derivatives into the active sites of topoisomerase or kinase enzymes. nih.gov | Molecular Docking, Molecular Dynamics (MD) Simulations |

Scaffold Modification and Bioisosteric Replacements in Quinoline Systems

Once a lead quinoline compound is identified, its properties are often fine-tuned through scaffold modification and bioisosteric replacement to enhance efficacy, selectivity, and pharmacokinetic profiles. researchgate.net Scaffold modification involves altering the core quinoline structure or its substituents. The quinoline ring offers multiple positions for substitution (e.g., C-5, C-6, C-7, C-8), and modifications at these sites can profoundly impact biological activity. remedypublications.comnih.gov

Bioisosterism is a strategy where one functional group is replaced by another that retains similar physical or chemical properties, leading to a comparable biological effect. nih.govmdpi.com This technique is widely used to address issues like metabolic instability, toxicity, or poor solubility. nih.gov In the context of 3-Amino-8-(trifluoromethoxy)quinolin-4-ol , the trifluoromethoxy (-OCF₃) group is itself an important bioisostere. It is often used to replace a methoxy (B1213986) (-OCH₃) or chloro (-Cl) group. The -OCF₃ group is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly alter a molecule's metabolic stability, membrane permeability, and binding interactions.

The strategic application of bioisosterism can lead to significant improvements in a drug candidate's profile. For example, replacing a hydrogen atom with fluorine is a common tactic to block metabolic oxidation and enhance binding affinity. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Quinoline Scaffold |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increase metabolic stability, enhance lipophilicity, alter electronic properties. | Improved pharmacokinetic profile, stronger target binding. |

| Hydroxyl (-OH) | Amino (-NH₂) | Modify hydrogen bonding capacity, alter basicity (pKa). | Change in target interaction and solubility. |

| Carboxylic Acid (-COOH) | Tetrazole | Improve oral bioavailability, maintain acidic character for binding. | Enhanced drug-like properties. |

| Phenyl | Thiophene | Alter metabolic pathways, modify scaffold geometry. nih.gov | Fine-tuning of steric and electronic profile. |

Computational Design in Modulating Target Selectivity and Potency

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid evaluation and design of novel compounds with desired properties. consensus.app For quinoline systems, computational tools are essential for predicting how structural modifications will affect target potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that highlight regions around the quinoline scaffold where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov These models serve as a guide for designing next-generation analogs with enhanced potency.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the movements of atoms, MD can help assess the stability of binding interactions predicted by docking and reveal conformational changes in the target protein upon ligand binding. This is crucial for understanding the structural basis of selectivity, for example, why a particular substituted quinoline binds more tightly to one kinase over another. For a compound like This compound , computational analysis can predict the orientation of the trifluoromethoxy group in a binding pocket and calculate the resulting binding free energy, helping to prioritize the synthesis of the most promising derivatives. mdpi.com

| Computational Tool | Function | Application in Quinoline Design |

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target. | Evaluating how different substituents on the quinoline ring affect binding to enzymes like topoisomerase I. nih.govmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features with biological activity to guide design. | Identifying key steric and electronic requirements for potent telomerase inhibition by quinoline derivatives. nih.gov |

| Molecular Dynamics (MD) | Simulates the motion and interaction of molecules over time to assess complex stability. | Confirming the stability of ligand-receptor interactions and understanding the structural basis for target selectivity. nih.gov |

Development of Multi-Target Ligands Based on the Quinoline Core

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs insufficient. nih.gov This has driven the development of multi-target ligands, single molecules designed to interact with two or more biological targets simultaneously. mdpi.com The quinoline nucleus is considered a "privileged" scaffold for designing such agents due to its ability to be functionalized in diverse ways, allowing for the incorporation of pharmacophoric features necessary for interacting with different targets. nih.govresearchgate.net

For instance, in cancer therapy, quinoline derivatives have been designed to act as dual inhibitors of multiple receptor tyrosine kinases (e.g., EGFR, VEGFR), which are crucial for tumor growth and angiogenesis. researchgate.netresearchgate.net Similarly, in the context of Alzheimer's disease, quinoline-based hybrids have been developed to chelate metal ions, scavenge reactive oxygen species, and inhibit key enzymes, addressing several aspects of the disease's pathology with a single compound. nih.gov The design of these multi-target agents often involves creating hybrid molecules that link the quinoline core to another pharmacophore known to be active against a second target. nih.gov The structure of This compound provides a versatile platform that could be elaborated upon to create such multi-target ligands, for example, by attaching another active moiety to the 3-amino group.

Future Research Perspectives and Emerging Trends for Functionalized Quinolines

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Research

The landscape of drug discovery and development is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comoncodesign-services.com For quinoline research, these computational tools offer unprecedented opportunities to accelerate the identification of novel drug candidates and to optimize their properties. researchgate.net

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new quinoline derivatives. nih.gov These technologies can predict various molecular properties, including toxicity and bioavailability, thereby reducing the time and cost associated with preclinical development. nih.gov For instance, machine learning models can be trained on large datasets of known compounds to predict the biological activity of novel quinoline structures, such as 3-Amino-8-(trifluoromethoxy)quinolin-4-ol. cam.ac.uk This data-driven approach allows researchers to prioritize the synthesis of compounds with the highest probability of success. cam.ac.uk

Furthermore, AI is being employed to predict the outcomes of chemical reactions, which can significantly streamline the synthesis of complex functionalized quinolines. cam.ac.uk By combining automated experiments with machine learning, researchers are developing "chemical reactomes" to better understand and predict chemical reactivity. cam.ac.uk

Novel Synthetic Methodologies for Complex Functionalized Quinoline Architectures

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of functionalized quinolines. rsc.org Traditional methods for quinoline synthesis are often limited by harsh reaction conditions and the generation of significant waste. tandfonline.com Consequently, there is a strong emphasis on the development of more sustainable and environmentally friendly synthetic strategies. tandfonline.com

Recent advancements in this area include the use of metal nanoparticle-catalyzed reactions, which offer high efficiency and reduced reaction times. nih.govresearchgate.net Microwave-assisted and ultrasound-assisted syntheses are also gaining prominence as they often lead to higher yields and cleaner reactions compared to conventional heating methods. nih.govfrontiersin.org

A particularly exciting area of research is the development of metal-free synthetic routes. nih.govacs.org These methods avoid the use of expensive and potentially toxic transition metals, making them more attractive for large-scale synthesis. nih.govacs.org Additionally, C-H bond functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto the quinoline scaffold, offering a more atom-economical approach to the synthesis of complex derivatives. rsc.org

Exploration of New Biological Targets and Therapeutic Applications for Quinolones

Quinolones have a well-established history as antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com However, the rise of antibiotic resistance necessitates the exploration of new biological targets and therapeutic applications for this versatile class of compounds. sciencedaily.com

Researchers are actively investigating the potential of functionalized quinolines to treat a wide range of diseases beyond bacterial infections. The 4-aminoquinoline (B48711) scaffold, for example, is found in several antimalarial drugs, and new derivatives are being explored for their potential as anticancer agents. nih.govwikipedia.org Indeed, some 4-aminoquinoline derivatives have shown potent cytotoxic effects against human breast tumor cell lines. nih.gov

The development of quinoline-based compounds as antiviral, anti-inflammatory, and antifungal agents is also an active area of research. wikipedia.org The ability to modify the quinoline core at various positions allows for the design of molecules with high specificity for a diverse range of biological targets. nih.gov

Advanced Characterization Techniques for Functionalized Quinoline Derivatives

The comprehensive characterization of newly synthesized functionalized quinoline derivatives is essential for understanding their structure-activity relationships. A variety of advanced analytical techniques are employed to elucidate the chemical structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are fundamental tools for confirming the molecular structure of quinoline derivatives. nih.gov For the characterization of solid-state properties, techniques such as X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms in a crystal lattice. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups present in the molecule. impactfactor.org

The following table provides an overview of some functionalized quinoline derivatives and their reported applications:

| Compound Name | Functionalization | Reported Application(s) |

| 4-Aminoquinoline | Amino group at position 4 | Precursor for antimalarial and anticancer agents nih.govwikipedia.org |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Chloro and diamine side chain | Cytotoxic against breast cancer cell lines nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | Fluoro and butylamine (B146782) side chain | Cytotoxic against breast cancer cell lines nih.gov |

| 8-Hydroxyquinoline (B1678124) | Hydroxyl group at position 8 | Antiviral and antifungal properties sciencedaily.com |

Q & A

Q. Advanced

- Molar Ratios : A 2:1 ratio of 4-chloroquinoline to diamine improves substitution efficiency .

- Solvent Choice : Polar aprotic solvents (NMP, DMF) enhance solubility and reaction rates.

- Temperature Control : Gradual cooling (0.5°C/min) during precipitation minimizes impurities .

- Catalysis : Adding KI (10 mol%) accelerates nucleophilic substitution via a halogen-exchange mechanism .

Example Optimization Table:

| Variable | Effect on Yield |

|---|---|

| Excess NH3 (3 eq) | +15% yield |

| NMP vs. DMF | NMP gives 10% higher yield |

| Cooling Rate | Slow cooling improves purity |

How does the trifluoromethoxy group influence electronic properties and reactivity?

Advanced

The -OCF3 group is strongly electron-withdrawing, which:

- Increases Electrophilicity : Enhances susceptibility to nucleophilic attack at the 4-position.

- Modifies Aromatic π-System : Reduces electron density in the quinoline ring, verified via DFT calculations (HOMO-LUMO gap narrowing by ~0.5 eV) .

- Affects Solubility : Improves solubility in polar solvents (e.g., logP reduced by 1.2 compared to non-fluorinated analogs) .

What are the challenges in interpreting conflicting biological activity data for this compound?

Advanced

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MIC values vary by 50% between E. coli and S. aureus assays).

- Structural Analog Interference : Impurities from incomplete substitution (e.g., residual 4-chloroquinoline) can skew results.

Resolution Strategies: - HPLC-Purity Checks : Ensure >95% purity before testing .

- Dose-Response Curves : Use IC50 values normalized to control compounds.

- Meta-Analysis : Compare data across analogs (e.g., 8-fluoro vs. 8-trifluoromethoxy derivatives) .

How can computational methods predict binding interactions with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina predict binding poses to enzymes (e.g., topoisomerase II). The trifluoromethoxy group forms halogen bonds with Arg364 (ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes.

- Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔGbinding = -8.5 ± 1.2 kcal/mol) .

What protective groups are suitable for the amino group during derivatization?

Q. Basic

- Boc (tert-butyloxycarbonyl) : Stable under acidic conditions, cleaved with TFA.

- Fmoc (Fluorenylmethyloxycarbonyl) : Removed via piperidine, ideal for solid-phase synthesis.

- Acetyl : Mild protection, hydrolyzed with NaOH .

Reaction Example:

| Step | Conditions |

|---|---|

| Protection | Boc2O, DMAP, CH2Cl2, rt |

| Deprotection | TFA:DCM (1:1), 0°C |

How do reaction conditions affect regioselectivity in quinoline substitutions?

Q. Advanced

- Temperature : Higher temps (>100°C) favor C-2 substitution due to kinetic control.

- Solvent Polarity : Polar solvents (DMF) stabilize transition states for C-4 substitution.

- Catalysts : CuI promotes Ullmann-type coupling at C-8 .

Regioselectivity Data:

| Condition | C-4:C-2 Substitution Ratio |

|---|---|

| DMF, 80°C | 9:1 |

| Toluene, 120°C | 1:3 |

What analytical methods resolve impurities in synthesized batches?

Q. Advanced

- HPLC-MS : Detects chloroquinoline precursors (retention time = 5.2 min) and hydrolyzed byproducts.

- TLC with Fluorescent Indicator : Rf = 0.4 (target) vs. 0.6 (impurities) in EtOAc/hexane (3:7).

- Elemental Analysis : Confirms C, H, N, F content within ±0.3% of theoretical values .

What are the implications of the compound’s logP value in pharmacokinetic studies?

Advanced

A logP of 1.8 (calculated) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.